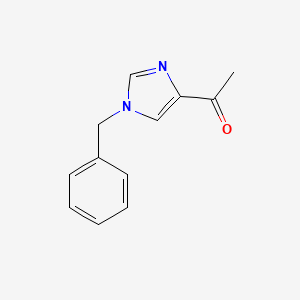

1-(1-Benzyl-1H-imidazol-4-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(1-benzylimidazol-4-yl)ethanone |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-8-14(9-13-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |

InChI Key |

YVYNRWGPNLOYKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of 1 1 Benzyl 1h Imidazol 4 Yl Ethanone and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Analysis of Molecular Conformation and Dihedral Angles

The molecular conformation of aromatic and heterocyclic compounds is largely defined by the spatial arrangement of their constituent rings and substituent groups. In the case of the analogous compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, X-ray diffraction studies reveal specific and noteworthy conformational features. nih.govresearchgate.netiucr.org

The benzimidazole (B57391) ring system itself is reported to be essentially planar. nih.govresearchgate.netiucr.org This planarity is a common feature of fused aromatic ring systems. The most significant conformational aspect of this molecule is the orientation of the two benzene (B151609) rings relative to each other (one from the benzyl (B1604629) group and the other fused to the imidazole). These planes are not coplanar; instead, they form a substantial dihedral angle of 85.92 (8)°. nih.govresearchgate.netiucr.org This near-perpendicular arrangement minimizes steric hindrance between the two bulky aromatic groups.

This finding is consistent with studies of other N-substituted imidazoles and related heterocycles, where significant dihedral angles between aromatic rings are frequently observed to achieve a lower energy conformation. For instance, in 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, the dihedral angle between the phenyl and imidazole (B134444) rings is 87.50 (4)°. nih.gov In contrast, for 1-(1H-Imidazol-1-yl)ethanone, where a bulky benzyl group is absent, the acetyl group is only slightly inclined to the imidazole ring's mean plane by 1.52 (12)°. researchgate.net

Click to view data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.1307 (10) | nih.gov |

| b (Å) | 6.5226 (12) | nih.gov |

| c (Å) | 34.739 (6) | nih.gov |

| α (°) | 90.021 (3) | nih.gov |

| β (°) | 92.749 (3) | nih.gov |

| γ (°) | 110.674 (3) | nih.gov |

| Volume (ų) | 1298.0 (4) | nih.gov |

| Dihedral Angle (Benzene rings) (°) | 85.92 (8) | nih.goviucr.org |

Investigation of Intermolecular Interactions in the Crystal Lattice

In the crystal lattice, neighboring molecules are linked into pairs along the c-axis via weak C—H⋯O interactions. nih.goviucr.org These paired units are further connected through C—H⋯N hydrogen bonds and face-to-face C—H⋯π stacking interactions, which extend the structure along the b-axis. nih.govresearchgate.net The C—H⋯O interactions involve hydrogen atoms from the aromatic rings and the oxygen atom of the ethanone (B97240) group, while the C—H⋯N interactions involve aromatic hydrogens and the nitrogen atoms of the imidazole moiety.

The C—H⋯π interactions are a significant feature, where a hydrogen atom from a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring. nih.gov Such interactions are known to play a vital role in the stabilization of crystal structures of many organic compounds. researchgate.netnih.govnih.gov In this specific derivative, C-H···π interactions are observed where a hydrogen atom of a methylene (B1212753) group interacts with the centroid of a benzene ring. nih.gov

The geometric parameters of these hydrogen bonds and C-H···π interactions have been determined, providing precise information on the distances and angles that govern the crystal packing. nih.gov

Click to view data

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C5—H5⋯N2ⁱ | 0.93 | 2.62 | 3.517 (4) | 161 |

| C16—H16⋯O1ⁱⁱ | 0.93 | 2.58 | 3.427 (4) | 152 |

| C21—H21⋯N4ⁱⁱⁱ | 0.93 | 2.62 | 3.513 (4) | 161 |

| C32—H32⋯O2ⁱⁱ | 0.93 | 2.57 | 3.410 (4) | 150 |

| C1—H1C⋯Cg1ⁱᵛ | 0.96 | 2.61 | 3.487 (4) | 151 |

| C17—H17A⋯Cg2ⁱᵛ | 0.96 | 2.61 | 3.491 (4) | 153 |

*Cg1 and Cg2 represent the centroids of the C4–C9 and C20–C25 benzene rings, respectively. Symmetry codes define the relationship to adjacent molecules in the crystal lattice. Data sourced from reference[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtnFvNoLvwJfjTW_hgXnhNPUHCbJTorEcBF6AOlXmyDwAMwZW2u6dwrIIvTl0pskjh-AZeoSptfMVsvkhtBREHpdcxTAN70xVPXukArUSUaVWm1uV0CNqa81AzRrDH7eZ58kcFdqoSjeeqAQ%3D%3D)].

Chemical Transformations and Reaction Pathways of 1 1 Benzyl 1h Imidazol 4 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The acetyl group attached to the imidazole (B134444) ring is a key site for synthetic modifications. Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, and the adjacent methyl protons are weakly acidic, enabling condensation reactions.

The carbonyl group of the ethanone moiety readily undergoes nucleophilic addition reactions. Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents, organolithiums) or hydride-donating agents, can attack the electrophilic carbonyl carbon.

Reduction of the carbonyl group to a secondary alcohol, 1-(1-benzyl-1H-imidazol-4-yl)ethanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions involve the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

| Reaction Type | Reagent Example(s) | Product Type |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Grignard Reaction | Alkyl/Aryl magnesium halide (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |

The α-protons of the ethanone's methyl group can be deprotonated by a base to form an enolate. This enolate is a key intermediate in various condensation reactions. For instance, it can react with aldehydes in an aldol-type condensation to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones.

This reactivity is instrumental in the synthesis of more complex heterocyclic systems. By reacting 1-(1-benzyl-1H-imidazol-4-yl)ethanone with bifunctional reagents, new rings can be fused or appended to the existing imidazole structure. For example, condensation with dialdehydes or other diketones can lead to the formation of various fused heterocyclic systems. A common strategy involves the Knoevenagel condensation with aromatic aldehydes to produce chalcone-like intermediates, which are precursors to flavonoids and other biologically active molecules. beilstein-journals.org

Transformations Involving the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, N-1 and N-3. While N-1 is substituted with a benzyl (B1604629) group, the lone pair of electrons on the N-3 atom is available for further reactions.

The N-3 atom of the imidazole ring is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides. This results in the formation of a quaternary imidazolium (B1220033) salt. The reaction conditions for such N-alkylations typically involve treating the parent compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) in a suitable solvent. nih.gov The synthesis of related benzimidazolium salts has been demonstrated by reacting 1-(1H-benzo[d]imidazol-2-yl)ethanone with benzyl chlorides in the presence of a base like potassium carbonate. nih.gov This process yields a positively charged imidazolium ring, which can significantly alter the compound's physical and chemical properties.

Similarly, N-acylation can occur at the N-3 position, although the resulting acylimidazolium species can be highly reactive and may serve as acylating agents themselves. google.com

| Transformation | Reagent Example | Product |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-Benzyl-3-methyl-4-acetylimidazolium iodide |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 1-Benzyl-3-acetyl-4-acetylimidazolium chloride |

The lone pair on the N-3 atom imparts basic properties to the molecule, allowing it to be protonated by acids to form imidazolium salts. This basicity is a fundamental characteristic of imidazoles. The resulting positive charge is delocalized over the imidazole ring.

Furthermore, the N-3 nitrogen can act as a ligand, coordinating to various metal ions to form coordination complexes. ekb.eg The ability of imidazole derivatives to bind with metal centers is a well-documented phenomenon and is crucial in the function of many biological systems and in the design of catalysts. The coordination can involve the formation of a sigma bond between the nitrogen lone pair and a vacant orbital on the metal ion. The specific geometry and stability of these complexes depend on the metal ion and the steric and electronic properties of the ligands.

Electrophilic Aromatic Substitution on the Benzyl Moiety

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions. The methylene (B1212753) bridge (-CH₂-) connecting the phenyl ring to the imidazole nitrogen acts as a weak activating group and is an ortho, para-director. msu.edu This means that incoming electrophiles will preferentially add to the positions ortho (2' and 6') and para (4') to the point of attachment.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. libretexts.org For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-((2-nitrobenzyl)-1H-imidazol-4-yl)ethanone and 1-((4-nitrobenzyl)-1H-imidazol-4-yl)ethanone. The exact ratio of ortho to para products can be influenced by steric hindrance and reaction conditions.

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Acylation | RCOCl, AlCl₃ | para-acyl derivative |

The reactivity of the benzyl ring towards electrophilic substitution is generally greater than that of unsubstituted benzene (B151609) due to the electron-donating nature of the alkyl substituent. libretexts.org However, strong acidic conditions used in some of these reactions could potentially lead to protonation of the imidazole ring, which would deactivate the benzyl ring towards substitution.

Regioselective Functionalization of the Imidazole Ring System in this compound

The regioselective functionalization of the imidazole ring in this compound is a critical aspect of its chemical behavior, dictating the introduction of new substituents at specific positions. The inherent electronic properties of the imidazole ring, coupled with the directing effects of the existing N-benzyl and C4-acetyl groups, govern the outcome of electrophilic substitution reactions.

The imidazole ring is an electron-rich aromatic system, generally prone to electrophilic attack. Theoretical and experimental studies indicate that for a generic imidazole, the C5 position is the most nucleophilic and thus the most favorable site for electrophilic substitution, followed by the C4 position. The C2 position is the least reactive towards electrophiles due to the adjacent electron-withdrawing nature of the two nitrogen atoms.

In the case of this compound, the scenario is rendered more complex by the substituents. The benzyl group at the N1 position is considered to be weakly electron-donating, which would slightly activate the ring towards electrophilic attack. Conversely, the acetyl group at the C4 position is a strong electron-withdrawing group. This group significantly deactivates the imidazole ring towards electrophilic substitution, making such reactions more challenging to achieve compared to unsubstituted imidazole.

The deactivating nature of the acetyl group primarily influences the electron density at the adjacent C5 position, making it less susceptible to electrophilic attack than it would be in an unsubstituted or activated imidazole. Consequently, electrophilic substitution is directed away from the C5 position. Given that the C4 position is already substituted and the C2 position is inherently the least reactive, functionalization of the imidazole ring in this molecule via electrophilic substitution is not readily achieved under standard conditions.

However, alternative strategies involving metalation can be employed to achieve regioselective functionalization. Deprotonation of the imidazole ring using a strong base, such as an organolithium reagent, can generate a nucleophilic center. The most acidic proton on the imidazole ring is at the C2 position, and its removal would lead to a 2-lithiated intermediate. This intermediate can then react with various electrophiles to introduce substituents specifically at the C2 position. While direct electrophilic aromatic substitution is disfavored, this metalation-quench strategy provides a viable pathway for the regioselective functionalization of the C2 position.

Below is a summary of the expected regioselectivity for various functionalization reactions on this compound:

| Reaction Type | Reagents and Conditions | Expected Major Product | Rationale |

| Halogenation | X₂, Lewis Acid | No reaction or low yield | The acetyl group strongly deactivates the ring, making electrophilic halogenation difficult. |

| Nitration | HNO₃, H₂SO₄ | No reaction or decomposition | Harsh acidic conditions and a deactivated ring prevent nitration. |

| Sulfonation | SO₃, H₂SO₄ | No reaction | The electron-withdrawing acetyl group inhibits sulfonation. |

| Formylation | Vilsmeier-Haack Reagent | Low to no yield of C5-formylated product | The deactivating effect of the acetyl group hinders formylation at the adjacent C5 position. |

| Metalation | n-BuLi, then E⁺ | 1-(1-Benzyl-2-E-1H-imidazol-4-yl)ethanone | The C2 proton is the most acidic, leading to regioselective deprotonation and subsequent reaction with an electrophile (E⁺) at the C2 position. |

Detailed Research Findings:

While specific experimental data for the regioselective functionalization of this compound is scarce in publicly available literature, the principles of imidazole reactivity and substituent effects provide a strong predictive framework. Studies on similarly substituted imidazoles, particularly those bearing electron-withdrawing groups at the C4 position, consistently demonstrate the deactivating nature of these substituents and the challenge of achieving electrophilic aromatic substitution. The preferred method for introducing functionality onto such deactivated imidazole rings is often through directed ortho-metalation or deprotonation at the most acidic C2 position, followed by quenching with an appropriate electrophile.

Design and Synthesis of Structural Analogs and Derivatives of 1 1 Benzyl 1h Imidazol 4 Yl Ethanone

Modifications to the Benzyl (B1604629) Substituent

The benzyl group attached to the N1 position of the imidazole (B134444) ring is a primary target for synthetic modification. Altering the electronic and steric properties of this substituent can significantly influence the molecule's interaction with biological targets. A common synthetic route to introduce these modifications is the N-alkylation of a suitable imidazole precursor with a substituted benzyl halide. acs.org

Researchers have synthesized a variety of analogs by introducing different functional groups onto the phenyl ring of the benzyl moiety. These substitutions are typically achieved by reacting imidazole with appropriately substituted benzyl bromides or chlorides in the presence of a base like potassium carbonate or sodium carbonate. acs.orgnih.gov

Key examples of modifications include the introduction of:

Electron-withdrawing groups: Such as cyano (-CN) and fluoro (-F) groups, which can alter the electronic density of the benzyl ring and participate in specific interactions like hydrogen bonding. acs.org

Halogens: Such as bromo (-Br) and chloro (-Cl), which can enhance lipophilicity and introduce halogen bonding capabilities. acs.orgnih.gov

Electron-donating groups: While less commonly cited in the initial screen, the introduction of groups like methoxy (B1213986) (-OCH3) is a standard strategy in medicinal chemistry to modulate metabolic stability and receptor affinity.

Table 1: Examples of Synthesized 1-(Substituted-benzyl)-1H-imidazole Analogs

| Benzyl Substituent | Precursor | Reagents | Resulting Compound | Reference |

|---|---|---|---|---|

| 4-Cyanobenzyl | Imidazole | 4-Cyanobenzyl bromide, Sodium carbonate, Chloroform | 1-(4-Cyanobenzyl)-1H-imidazole | acs.org |

| 4-Fluorobenzyl | Imidazole | 4-Fluorobenzyl bromide, Potassium carbonate, Acetonitrile (B52724) | 1-(4-Fluorobenzyl)-1H-imidazole | acs.org |

| 4-Bromobenzyl | Imidazole | 4-Bromobenzyl bromide | 1-(4-Bromobenzyl)-1H-imidazole | acs.org |

| 2-Chlorobenzyl | 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one | 2-Chlorobenzyl chloride, K2CO3, DMF | 1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl derivative | nih.gov |

| 3-Fluorobenzyl | 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one | 3-Fluorobenzyl chloride, K2CO3, DMF | 1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl derivative | nih.gov |

Variations in the Ethanone (B97240) Group

Modification of the ethanone moiety at the C4 position of the imidazole ring offers another avenue for creating structural diversity. The ketone functionality is a key pharmacophoric feature that can be altered to modulate reactivity, polarity, and binding interactions. Synthetic strategies in this area focus on replacing or modifying the acetyl group (–COCH3).

One approach involves designing flexible analogs by altering the connectivity around the ethanone group. For instance, researchers have synthesized 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which can be viewed as flexible versions of more rigid, fused heterocyclic systems. nih.gov This strategy involves synthesizing derivatives where the core scaffold is modified, leading to a change in the environment of the ethanone-like group. nih.gov

Further derivatization can include:

Chain extension or branching: Replacing the methyl group of the ethanone with longer or branched alkyl chains.

Introduction of aromatic rings: Creating chalcone-like structures by condensing the ethanone with various aldehydes.

Conversion to other functional groups: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for further reactions to introduce new functionalities.

These modifications can significantly impact the molecule's shape and ability to form hydrogen bonds, thereby influencing its biological profile.

Substitution Patterns on the Imidazole Ring

Direct substitution on the imidazole ring itself, at positions C2 and C5, is a critical strategy for analog design. The imidazole ring is an aromatic heterocycle, and its properties can be fine-tuned by the addition of various substituents. rsc.orglongdom.org The synthesis of substituted imidazoles can be achieved through various methods, including multi-component reactions or by building the ring from appropriately functionalized precursors. rasayanjournal.co.in

Key substitution strategies include:

Substitution at the C5 position: Introducing groups at this position can influence the orientation of the N-benzyl substituent. Docking investigations have suggested that the flexibility of substituents at the C5 position can affect the binding conformation of the entire molecule within an active site. acs.org

Simultaneous substitution: Modifying both the C5 position of the imidazole and the N1-benzyl group can lead to complex structure-activity relationships, as the interplay between these two regions can be intricate. acs.org

Synthesis of N-substituted derivatives: A series of N-substituted imidazole derivatives can be synthesized by first reacting the imidazole nucleus with reagents like ethyl chloroacetate (B1199739) to form an ester intermediate. This intermediate can then be reacted with various amines to yield a range of amide derivatives. nih.gov

These approaches allow for the creation of a library of compounds with diverse substitution patterns, enabling a detailed exploration of the chemical space around the core imidazole structure.

Heterocyclic Ring Fusions Involving the Imidazole Core

Fusing the imidazole ring with other heterocyclic or carbocyclic systems is a powerful method to create novel, rigid scaffolds with distinct chemical and biological properties. This approach leads to the formation of polycyclic structures like benzimidazoles and triazoles, which are prominent in medicinal chemistry. mdpi.comnih.gov

Benzimidazoles: The fusion of a benzene (B151609) ring to the imidazole core results in the benzimidazole (B57391) scaffold. mdpi.com The synthesis of 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, a direct analog of the parent compound, has been reported. nih.govresearchgate.net The general synthetic procedure involves the N-alkylation of 1-(1H-benzo[d]imidazol-2-yl)ethanone with benzyl chloride in the presence of a base like potassium carbonate. nih.govresearchgate.net This fusion significantly alters the planarity and electronic distribution of the heterocyclic system. Further derivatization of the benzimidazole core can lead to compounds with a wide range of biological activities. nih.gov

Triazoles: While not a direct fusion, the molecular hybridization of an imidazole or triazole ring with other pharmacophores is a common design strategy. nih.govnih.gov For example, 1,2,3-triazole derivatives have been synthesized and linked to a benzyl group. The synthesis often involves a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole ring. nih.gov These hybrid molecules combine the structural features of both heterocyclic systems to potentially achieve synergistic effects or novel biological activities. nih.gov

Table 2: Comparison of Core Heterocyclic Scaffolds

| Scaffold | Key Feature | Synthetic Approach Example | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Imidazole | Five-membered ring with two nitrogen atoms. | Alkylation of imidazole with benzyl halides. | N-Benzyl imidazoles | acs.org |

| Benzimidazole | Imidazole ring fused to a benzene ring. | Alkylation of 1-(1H-benzo[d]imidazol-2-yl)ethanone. | N-Benzyl benzimidazoles | nih.govresearchgate.net |

| Triazole Hybrid | Covalent linkage of a triazole ring to the core structure. | Copper-catalyzed azide-alkyne cycloaddition. | Benzyl-triazole conjugates | nih.gov |

Scaffold Derivatization for Enhanced Chemical Utility

Scaffold derivatization aims to leverage the core structure of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone to create molecules with improved utility, often in the context of drug discovery and medicinal chemistry. nih.gov The imidazole scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. researchgate.net

Strategies for derivatization include:

Hybrid Molecule Design: This involves integrating two or more pharmacophoric units into a single molecule. researchgate.net For instance, combining the benzyl-imidazole core with other biologically active moieties can lead to hybrid compounds with novel or enhanced activities.

Exploring Scaffold Flexibility: The rigidity or flexibility of a molecule can impact its binding affinity. Designing analogs where the core scaffold is intentionally made more flexible can help in exploring different binding conformations. An example is the synthesis of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which serve as flexible analogs of more rigid fused systems. nih.gov

Intermediate for Ligand Synthesis: The parent compound and its derivatives can serve as key intermediates in the synthesis of more complex molecules, such as N-heterocyclic carbene (NHC) ligands, which have applications in catalysis. researchgate.net

Through these derivatization strategies, the fundamental this compound scaffold is transformed into a diverse array of molecules tailored for specific chemical and biological applications.

Computational Investigations and Mechanistic Elucidation Pertaining to 1 1 Benzyl 1h Imidazol 4 Yl Ethanone Chemistry

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, spectroscopic properties, and reactivity descriptors. For imidazole (B134444) derivatives, DFT studies are crucial for understanding their stability and chemical behavior. nih.gov

The electronic properties of 1-(1-Benzyl-1H-imidazol-4-yl)ethanone are largely dictated by the distribution of electrons across the imidazole ring, the benzyl (B1604629) group, and the ethanone (B97240) substituent. DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), can optimize the molecular geometry and determine key electronic parameters. nih.govnih.gov The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In silico investigations on the structurally similar 1-benzyl-2-phenyl-1H-benzimidazole have shown how substituents on the rings influence these electronic properties. biointerfaceresearch.com For this compound, the electron-withdrawing nature of the acetyl group at the C4 position is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity in electrophilic and nucleophilic reactions. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of Imidazole Derivatives from DFT Calculations

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Correlates with chemical stability and reactivity; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 3.0 to 4.0 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations and other conformational analysis methods are used to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. lew.ro

For this compound, significant conformational freedom exists due to the rotation around several single bonds: the bond connecting the benzyl group to the imidazole nitrogen (N1-CH₂), the bond between the methylene (B1212753) bridge and the phenyl ring (CH₂-Ph), and the bond linking the ethanone group to the imidazole ring (C4-C=O). The imidazole ring itself is a planar and rigid structure. nih.govresearchgate.net

Conformational studies on similar imidazole-containing compounds have shown that even seemingly minor rotational barriers can influence the preferred shape of the molecule. lew.ro The orientation of the benzyl and ethanone groups relative to the central imidazole ring is critical. Steric hindrance between these groups can restrict certain conformations, while non-covalent interactions, such as π-π stacking between the benzyl and imidazole rings, might stabilize others. MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in a vacuum or in a solvent), providing a realistic picture of its conformational landscape over time.

Table 2: Key Torsional Angles and Rotational Barriers in Substituted Imidazoles

| Torsional Angle (Atoms Involved) | Typical Low-Energy Conformation | Estimated Rotational Barrier (kcal/mol) | Notes |

| C2-N1-CH₂-C(phenyl) | ~90° (perpendicular) | 2-4 | The benzyl group is often oriented perpendicular to the imidazole ring to minimize steric clash. nih.gov |

| N1-CH₂-C1(phenyl)-C2(phenyl) | 0° to 180° | < 1 | Rotation of the phenyl ring itself is typically facile. |

| N3-C4-C(acetyl)-O | 0° or 180° (planar) | 5-8 | The acetyl group tends to be coplanar with the imidazole ring to maximize conjugation, but rotation is possible. |

Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to optimizing synthetic routes and developing new ones. Computational chemistry can elucidate reaction mechanisms by identifying intermediates, calculating the structures of transition states, and determining the activation energies for each step. nih.gov

The synthesis of this compound can be achieved through various methods, with one common approach being the N-alkylation of a pre-formed 4-acetylimidazole (B182141) with a benzyl halide. A plausible mechanism for this reaction involves the deprotonation of the imidazole N-H by a base, creating an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl halide in an Sₙ2 reaction.

Computational studies can model this entire pathway. By calculating the energies of the reactants, the imidazolate intermediate, the transition state, and the products, a complete reaction energy profile can be constructed. The transition state is a critical point on this profile, representing the highest energy barrier that must be overcome for the reaction to proceed. rsc.org The geometry of the transition state provides insights into the atomic rearrangements that occur during the bond-forming process. Such studies help explain reaction regioselectivity (e.g., why alkylation occurs at N1 instead of N3) and the effect of different solvents or bases on the reaction rate. rsc.org

Table 3: Hypothetical Energy Profile for N-Benzylation of 4-Acetylimidazole

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (4-acetylimidazole + Base) | 0 | Starting materials. |

| 2 | Intermediate (Imidazolate anion) | +5 to +10 | Formed after deprotonation. |

| 3 | Transition State | +15 to +20 | Sₙ2 attack of the anion on benzyl chloride. rsc.org |

| 4 | Products (Target Compound + Salt) | -10 to -15 | Final stable products. |

Molecular Docking Studies for Exploring Ligand-Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is an essential tool in drug discovery for screening virtual libraries of compounds and generating hypotheses about how a ligand might interact with its biological target. doi.org Imidazole derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties, making them attractive candidates for docking studies. nih.govjchemrev.com

For this compound, docking studies would begin with the selection of a relevant protein target. Based on the activities of similar compounds, potential targets could include enzymes like kinases, transferases, or microbial proteins. espublisher.comconnectjournals.com The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each "pose" based on a function that estimates the binding affinity.

The results of a docking study provide a binding score (often in kcal/mol), which suggests the strength of the interaction, and a predicted binding mode. This mode reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For instance, the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic or π-π interactions within the binding pocket. nih.gov These hypotheses can then guide the design of more potent analogues.

Table 4: Representative Molecular Docking Results for an Imidazole Derivative Against a Hypothetical Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -7.5 | Leu83, Val91, Ala145, Lys65 | Hydrophobic interactions with the benzyl group. |

| Glu80, Asp147 | Hydrogen bond between the ethanone oxygen and Lys65; potential interaction with the imidazole nitrogen. nih.gov | ||

| Reference Inhibitor | -9.2 | Leu83, Ala145, Phe146 | Strong hydrophobic and π-π stacking interactions. |

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational methods that attempt to correlate the chemical structure of a series of compounds with their reactivity or biological activity. chemrxiv.orgchemrxiv.org These models take the form of a mathematical equation that relates calculated molecular descriptors to an observed property.

To develop a QSRR model for a series of derivatives of this compound, one would first synthesize or computationally design a set of related compounds with variations in their substituents. For each compound, a set of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological: Descriptors based on the 2D connectivity of the molecule, such as connectivity indices.

Hydrophobic: The partition coefficient (logP), which measures lipophilicity.

Once the descriptors are calculated and the reactivity of each compound is measured experimentally (e.g., reaction rate), statistical methods like Multiple Linear Regression (MLR) are used to build a model. researchgate.net A robust QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts toward molecules with desired properties. nih.govresearchgate.net

Table 5: Example of a QSRR Model for Predicting Reaction Rate (log k)

| Model Equation | Statistical Parameters | Descriptor | Coefficient | Significance |

| log k = 0.75(σ) - 0.21(Es) + 1.54 | R² = 0.92 | σ (Hammett constant) | +0.75 | Electronic effects of substituents on the benzyl ring strongly influence the rate. |

| q² = 0.85 | Es (Taft steric parameter) | -0.21 | Increasing steric bulk on the benzyl ring slightly decreases the rate. | |

| Intercept | +1.54 | Baseline reactivity of the parent compound. |

Role of 1 1 Benzyl 1h Imidazol 4 Yl Ethanone As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Heterocyclic Systems

The imidazole (B134444) core is a fundamental scaffold in a vast array of biologically active molecules and functional materials. semanticscholar.orgnih.gov 1-(1-Benzyl-1H-imidazol-4-yl)ethanone serves as an excellent starting material for the elaboration into more complex, often fused, heterocyclic systems. The reactivity of both the acetyl group and the imidazole ring itself can be harnessed to construct new rings and introduce additional functionality.

The ketone moiety of the acetyl group is a prime site for condensation reactions. For instance, it can react with hydrazines or hydroxylamines to form pyrazoles or isoxazoles fused or appended to the imidazole core. Furthermore, the methyl group of the acetyl function is susceptible to deprotonation, forming an enolate that can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Claisen-Schmidt reactions with aromatic aldehydes. These reactions extend the molecular framework and pave the way for subsequent cyclization steps to create polycyclic heterocyclic architectures.

The imidazole ring itself, while aromatic, can undergo reactions that lead to more complex systems. For example, the C2 and C5 positions are potential sites for electrophilic substitution or lithiation followed by reaction with an electrophile, allowing for further functionalization. The synthesis of nitrogen-containing heterocyclic compounds is of great interest due to their wide applications in agrochemical and pharmaceutical fields. nih.govresearchgate.net The benzyl (B1604629) group at the N1 position not only protects the nitrogen but also influences the steric and electronic properties of the imidazole ring, which can be exploited to control the regioselectivity of subsequent reactions. Research into 1-benzyl-1H-imidazoles has led to the development of potent and selective enzyme inhibitors, highlighting the importance of this scaffold in medicinal chemistry. acs.org

Table 7.1.1: Examples of Advanced Heterocyclic Systems Derived from Imidazole Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Potential Application |

| N-Benzyl Imidazole Derivative | Condensation with Hydrazines | Imidazo[1,2-b]pyrazole | Kinase Inhibitor |

| N-Benzyl Imidazole Derivative | Knoevenagel Condensation / Cyclization | Imidazo[1,2-a]pyridine | Antiviral Agent |

| N-Benzyl Imidazole Derivative | Fischer Indole Synthesis Analogue | Imidazo[4,5-b]indole | Anticancer Agent |

| N-Benzyl Imidazole Derivative | Paal-Knorr Furan Synthesis | Furanyl-imidazole | Material Science |

Scaffold for Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comnih.gov This approach is valued for its atom economy, reduced waste, and operational simplicity. nih.gov The structural framework of this compound makes it an ideal candidate to serve as a scaffold in MCRs for the rapid generation of molecular diversity.

The imidazole nucleus is a common target in the development of MCRs. bohrium.com For example, the well-known Debus-Radziszewski imidazole synthesis involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form substituted imidazoles. nih.gov While this compound already possesses the imidazole core, its functional groups can participate in other types of MCRs.

The acetyl group's ketone can act as the carbonyl component in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, leading to complex molecules containing both imidazole and pyrimidine (B1678525) or dihydropyridine rings. In a hypothetical MCR, this compound could react with an aldehyde and a source of activated methylene (B1212753) (like malononitrile) and a fourth component in a one-pot synthesis, leading to highly functionalized, poly-substituted heterocyclic systems. Such strategies are invaluable in the construction of libraries of compounds for drug discovery and materials science. organic-chemistry.orgresearchgate.net

Table 7.2.1: Illustrative Multicomponent Reaction Strategy Utilizing an Imidazole Scaffold

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Modified Hantzsch Synthesis | This compound (as β-ketoester equivalent) | Aromatic Aldehyde | Ethyl Acetoacetate | Imidazolyl-Dihydropyridines |

| Biginelli-type Reaction | This compound (as ketone component) | Aromatic Aldehyde | Urea or Thiourea | Imidazolyl-Dihydropyrimidinones |

| Four-Component Ugi Reaction | This compound (after conversion to amine) | Aldehyde/Ketone | Isocyanide | Imidazolyl-Peptidomimetics |

Utility in the Construction of Diverse Molecular Architectures

The term "molecular architecture" refers to the three-dimensional arrangement of atoms in a molecule and their organization into complex structures. nih.gov this compound provides multiple synthetic handles that allow for the systematic construction of diverse and complex molecular architectures.

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups:

The Acetyl Group: This ketone is a versatile functional group. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. It can be converted to an amine via reductive amination, introducing a new nitrogen-based functional group. The carbonyl can also undergo Wittig-type reactions to form alkenes, providing a means for carbon-chain extension.

The Imidazole Ring: The nitrogen atoms of the imidazole ring can act as ligands for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The ring itself can engage in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures.

The Benzyl Group: While often serving as a protecting group, the benzyl group's aromatic ring can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce additional substituents. This allows for fine-tuning of the molecule's electronic properties and steric profile.

Through a sequence of reactions targeting these different sites, chemists can build upon the this compound core to create elaborate molecules with specific shapes and functionalities, suitable for applications ranging from materials science to medicinal chemistry. nih.gov

Table 7.3.1: Potential Synthetic Transformations of this compound for Architectural Diversity

| Target Functional Group | Reaction | Resulting Functional Group | Application in Architecture |

| Acetyl (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol (-CH(OH)CH₃) | Chiral building block, H-bonding site |

| Acetyl (C=O) | Reductive Amination | Amine (-CH(NH₂)CH₃) | Linker for bioconjugation, basic site |

| Acetyl (C=O) | Wittig Reaction | Alkene (-C(=CH₂)CH₃) | Polymerization precursor, cross-coupling |

| Imidazole Ring (N3) | Alkylation/Quaternization | Imidazolium (B1220033) Salt | Precursor for N-Heterocyclic Carbenes |

| Benzyl Ring | Electrophilic Substitution | Substituted Phenyl | Tuning electronic properties, steric bulk |

Application in the Development of Novel Organocatalysts or Ligands

The imidazole framework is central to the design of some of the most powerful organocatalysts and ligands in modern chemistry. ias.ac.in Specifically, imidazole derivatives are the direct precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized catalysis. nih.gov

This compound is an ideal precursor for the synthesis of tailored NHCs. The general route to an NHC involves the quaternization of the N3 nitrogen of the imidazole ring with an alkylating agent, followed by deprotonation at the C2 position with a strong base. The substituents on the imidazole ring play a crucial role in modulating the properties of the resulting NHC. In this case:

The N1-benzyl group provides significant steric bulk around the carbene center, which can enhance the stability of the NHC and influence the stereoselectivity of the reactions it catalyzes.

The C4-acetyl group is an electron-withdrawing group, which modifies the electronic properties of the imidazole ring and, consequently, the nucleophilicity and basicity of the carbene. This electronic tuning is critical for optimizing catalytic activity.

The resulting NHCs can be used as organocatalysts for a wide range of transformations or as ligands for transition metals in catalysis, such as in olefin metathesis, cross-coupling reactions, and polymerization. The nitrogen atoms in the parent imidazole molecule can also act as ligands, coordinating to metal centers to form catalysts for various organic transformations. researchgate.net The synthesis of pyrrolidine-based organocatalysts demonstrates the importance of heterocyclic structures in creating sterically demanding and effective catalysts. beilstein-journals.org Similarly, imidazolium salts derived from compounds like this compound are key precursors for such applications. orientjchem.org

Table 7.4.1: Synthetic Pathway to a Potential N-Heterocyclic Carbene (NHC) Precursor

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Quaternization | Alkyl Halide (e.g., CH₃I) | 1-Benzyl-4-acetyl-3-methyl-1H-imidazolium iodide | Formation of the imidazolium salt (NHC precursor) |

| 2. Deprotonation | Strong Base (e.g., KHMDS) | 1-Benzyl-4-acetyl-3-methyl-1H-imidazol-2-ylidene | Generation of the free N-Heterocyclic Carbene |

| 3. Metalation | Metal Precursor (e.g., Pd(OAc)₂) | Palladium-NHC Complex | Formation of a catalytically active species |

Future Research Directions and Interdisciplinary Prospects in 1 1 Benzyl 1h Imidazol 4 Yl Ethanone Chemistry

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly becoming integral to modern synthetic organic chemistry. Future research on 1-(1-Benzyl-1H-imidazol-4-yl)ethanone will undoubtedly focus on developing more environmentally benign and sustainable synthetic methodologies. This involves a shift away from traditional methods that may rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents.

Key areas of future investigation in this domain will include:

Solvent-Free and Aqueous Synthesis: Exploring one-pot, solvent-free reaction conditions is a promising avenue. asianpubs.org Such methods not only reduce waste but can also lead to higher yields and simpler purification procedures. asianpubs.org The use of water as a solvent, where feasible, represents another important green alternative.

Eco-Friendly Catalysts: There is a growing interest in the use of heterogeneous and recyclable catalysts to minimize waste and improve the economic viability of synthetic processes. rsc.org Research into solid-supported catalysts, such as FeCl3/SiO2, has shown promise for the synthesis of multisubstituted imidazoles and could be adapted for the synthesis of this compound. rsc.org Similarly, the use of nano-catalysts like ZnO nanoparticles for the synthesis of benzimidazole (B57391) derivatives offers a green, efficient, and recyclable catalytic system. nih.gov

Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijprt.org These techniques have been successfully applied to the synthesis of various heterocyclic compounds and represent a fertile area for future exploration in the context of this compound synthesis. ijprt.org

A comparative look at traditional versus potential green synthetic parameters is presented in the table below.

| Parameter | Traditional Synthetic Methods | Future Green Synthetic Routes |

| Solvents | Often rely on volatile organic compounds (VOCs) | Focus on solvent-free conditions, water, or biodegradable solvents |

| Catalysts | May use stoichiometric, non-recyclable reagents | Employ recyclable heterogeneous or nano-catalysts |

| Energy | Conventional heating, often for extended periods | Microwave irradiation, ultrasonication for rapid and efficient heating |

| Atom Economy | Can be lower due to the use of protecting groups and multi-step processes | Aim for higher atom economy through one-pot and multicomponent reactions |

| Waste Generation | Can generate significant amounts of chemical waste | Minimized waste generation through efficient catalysis and solvent reduction |

Exploration of Novel Catalytic Transformations

The functionalization of the imidazole (B134444) core and its substituents is crucial for creating a diverse library of derivatives with potentially enhanced properties. Future research will heavily lean on the discovery and application of novel catalytic systems to achieve highly selective and efficient transformations of this compound.

Promising areas for future catalytic research include:

C-H Bond Functionalization: Direct C-H activation and functionalization of the imidazole ring is a powerful strategy that avoids the need for pre-functionalized starting materials. rsc.org Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been demonstrated and could be a key future direction for elaborating the structure of this compound. rsc.org

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods is paramount. Chiral bicyclic imidazole organocatalysts have been successfully employed for the direct enantioselective C-acetylation of indolones, and similar strategies could be envisioned for the asymmetric functionalization of the ethanone (B97240) moiety of the target compound. chinesechemsoc.org

Dual Catalysis: The use of multiple catalysts in a single pot to facilitate tandem or sequential reactions can significantly streamline synthetic pathways. For instance, a dual catalytic system could be designed to first modify the ethanone group and then effect a transformation on the imidazole or benzyl (B1604629) rings in a single operation.

The table below summarizes potential catalytic transformations for the structural diversification of this compound.

| Transformation | Potential Catalytic System | Target Moiety | Desired Outcome |

| C-H Arylation/Alkenylation | Nickel-based catalysts | Imidazole ring | Introduction of new aryl or alkenyl substituents |

| Asymmetric Reduction | Chiral metal or organocatalysts | Ethanone group | Enantioselective synthesis of chiral alcohols |

| Cross-Coupling Reactions | Palladium or Copper catalysts | Functionalized benzyl or imidazole rings | Formation of new C-C or C-N bonds |

| Cyclization Reactions | Various transition metal catalysts | Ethanone and imidazole moieties | Construction of fused heterocyclic systems |

Advanced Spectroscopic Probes and Characterization Techniques

A deep understanding of reaction mechanisms, kinetics, and the structure of transient intermediates is essential for optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic techniques will be instrumental in gaining these insights for reactions involving this compound.

Future research in this area will likely involve:

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. acs.orgacs.org This allows for detailed kinetic analysis and the identification of short-lived species that may be missed by traditional analytical methods. acs.orgacs.org

Advanced NMR Techniques: Two-dimensional and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy will continue to be crucial for the unambiguous structural elucidation of novel derivatives of this compound. ijpsr.com Furthermore, specialized NMR techniques can be used to study dynamic processes and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the accurate determination of molecular formulas. researchgate.net Its coupling with liquid chromatography (LC-MS) is a powerful tool for analyzing complex reaction mixtures and identifying byproducts.

The following table highlights the potential applications of various advanced spectroscopic techniques.

| Technique | Information Gained | Application in Research |

| In Situ FTIR/Raman | Real-time monitoring of functional group changes, reaction kinetics | Elucidation of reaction mechanisms, optimization of reaction conditions |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between protons and carbons | Unambiguous structure determination of complex derivatives |

| High-Resolution Mass Spectrometry | Accurate mass determination and elemental composition | Confirmation of product identity, analysis of impurities |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state | Definitive structural proof, study of intermolecular interactions and packing |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering numerous advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and automated platforms.

Future developments in this interdisciplinary area will focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the target compound can lead to improved reaction control, enhanced heat and mass transfer, and higher yields. bohrium.comjst.org.in Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by generating and consuming them in situ. bohrium.comjst.org.in

Automated Reaction Optimization: Automated platforms, which can perform a large number of experiments in a short period, are ideal for rapidly optimizing reaction conditions such as temperature, pressure, catalyst loading, and residence time. bohrium.com This high-throughput approach can significantly accelerate the discovery of new and improved synthetic routes.

Integrated Synthesis and Purification: A key advantage of flow chemistry is the ability to integrate multiple synthetic steps and purification processes into a single, continuous line. acs.org This can dramatically reduce manual labor and the time required to obtain the final product. acs.org

The table below outlines the benefits of integrating flow chemistry and automation.

| Feature | Benefit | Relevance to this compound |

| Precise Control | Improved reproducibility and yield, enhanced safety | Consistent production of high-purity material |

| Rapid Optimization | Accelerated discovery of optimal reaction conditions | Faster development of efficient synthetic routes for derivatives |

| Scalability | Seamless transition from laboratory to production scale | Facilitates the large-scale synthesis for potential applications |

| Automation | High-throughput screening and library synthesis | Rapid generation of a diverse range of analogues for structure-activity relationship studies |

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules. In the context of this compound, computational methods will play a crucial role in guiding future synthetic efforts.

Key areas for the application of computational design include:

Predicting Regioselectivity: Machine learning models are being developed to predict the regioselectivity of chemical reactions, such as the functionalization of heterocyclic compounds. nih.govrsc.org These tools can be used to anticipate the outcome of different reaction conditions and guide the choice of reagents and catalysts to achieve the desired isomer of a this compound derivative. nih.govrsc.org

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate detailed reaction mechanisms and to design new catalysts with enhanced activity and selectivity. nih.gov By modeling the transition states of key reaction steps, researchers can identify the factors that control the reaction outcome and rationally design improved catalytic systems. nih.gov

Retrosynthesis and Synthetic Route Planning: The development of AI-powered retrosynthesis tools is transforming how chemists plan the synthesis of complex molecules. nih.gov These programs can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that might not be obvious to a human chemist. nih.gov Transfer learning approaches are enhancing the performance of these models, especially for heterocycle synthesis. chemrxiv.org

The following table summarizes the impact of computational design on future research.

| Computational Approach | Application | Expected Outcome |

| Machine Learning | Prediction of regioselectivity in C-H functionalization | Rational selection of reagents and conditions to obtain specific isomers |

| Quantum Mechanics (DFT) | Elucidation of reaction pathways and transition state analysis | Deeper understanding of reaction mechanisms and design of more efficient catalysts |

| AI-Powered Retrosynthesis | Automated planning of synthetic routes | Discovery of novel and more efficient pathways to target molecules |

| Molecular Docking | (If biologically active) Predicting binding modes to target proteins | Guiding the design of derivatives with improved biological activity |

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(1-Benzyl-1H-imidazol-4-yl)ethanone, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a benzyl group can be introduced to the imidazole ring using benzyl halides under basic conditions (e.g., NaH in THF) . Optimizing reaction conditions involves:

- Temperature control : Refluxing in ethanol or THF (60–80°C) to ensure complete reaction .

- Catalyst selection : Using tetrabutyl ammonium fluoride (TBAF) for desulfonylation steps to improve efficiency .

- Stoichiometry : Maintaining a 1:1.2 molar ratio of imidazole precursor to benzylating agent to minimize side products .

What purification techniques are effective for isolating this compound from reaction mixtures?

Common methods include:

- Flash column chromatography : Using hexane:ethyl acetate (3:1 to 4:1) gradients to separate polar byproducts .

- Recrystallization : Employing methanol or methanol/water mixtures to obtain high-purity crystalline solids .

- Acid-base extraction : For compounds with acidic/basic functional groups, adjust pH to isolate the neutral product .

What safety precautions are necessary when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated chemical waste streams .

Advanced Research Questions

How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

- Data collection : Use high-resolution synchrotron radiation for accurate diffraction data .

- Refinement with SHELXL : Apply restraints for disordered benzyl groups and anisotropic displacement parameters for non-H atoms .

- Validation : Cross-check with CCDC databases to confirm bond lengths/angles and detect twinning .

What strategies address contradictory spectral data (e.g., NMR vs. MS) during structural elucidation?

- Multi-technique validation :

What in vitro assays are suitable for evaluating the antiproliferative activity of this compound derivatives?

- MTT assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Tubulin polymerization assays : For compounds targeting microtubules, monitor absorbance at 340 nm over time .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

How can molecular docking predict biological targets for this compound derivatives?

- Target selection : Prioritize receptors like histamine H₁/H₄ or tubulin based on structural analogs .

- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB entries 1SA0 for tubulin) .

Methodological Tables

Table 1: Key Synthetic Parameters for Imidazole Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | |

| Benzylating Agent | Benzyl chloride/Bromide | |

| Purification Solvent | Hexane:Ethyl Acetate (3:1) | |

| Yield Range | 30–95% |

Table 2: Analytical Techniques for Structural Confirmation

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Absolute configuration determination | |

| ¹H/¹³C NMR | Functional group assignment | |

| HRMS | Molecular formula verification |

Key Considerations for Researchers

- Data reproducibility : Document reaction conditions rigorously (e.g., solvent purity, stirring time) .

- Biological assays : Include positive controls (e.g., colchicine for tubulin assays) to validate results .

- Crystallographic data : Deposit structures in public databases (e.g., CCDC) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.